Dlpltfgggtk (tfa)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件

DLPLTFGGGTK (TFA) 是采用固相肽合成 (SPPS) 法合成的。 该方法涉及将氨基酸依次添加到固定在固体树脂上的不断增长的肽链上 . 合成在受控条件下进行,通常涉及使用保护基团来防止不必要的副反应。 最终产物使用三氟乙酸 (TFA) 从树脂上裂解,这也去除了保护基团 .

工业生产方法

DLPLTFGGGTK (TFA) 的工业生产方法与 SPPS 相似,但规模更大。 自动化肽合成器通常用于提高效率和一致性。 该过程涉及多个氨基酸偶联、脱保护和洗涤步骤循环。 合成后,使用高效液相色谱 (HPLC) 对肽进行纯化,以达到所需的纯度 .

化学反应分析

TFA-Assisted Peptide Ligation

TFA enables chemoselective condensation of peptide segments through a thioacetal intermediate. This method, termed TFA-assisted peptide conjugation followed by intramolecular native chemical ligation (TAL) , dissolves aggregation-prone peptides efficiently .

Key steps :

-

Thioacetal formation : Peptide thioesters (e.g., 1a ) react with 1,3-dithiol-containing peptides (e.g., 2a ) in TFA to form thioacetal intermediates (3a ) within 30 seconds (97% yield) .

-

Ligation : Neutral phosphate buffer converts intermediates into final peptides (e.g., 4a ) within 1 minute (97% yield) .

Example reaction :

1a thioester +2a 1 3 dithiol peptide TFA3a thioacetal pH 7 buffer4a ligated peptide

Data table :

| Reaction Step | Conditions | Time | Yield |

|---|---|---|---|

| Thioacetal formation | TFA, RT | 30 s | 97% |

| Ligation | pH 7 buffer | 1 min | 97% |

Trifluoroethylation of Amines

TFA serves as a fluorine source for catalyst-free reductive trifluoroethylation of amines, yielding β-fluoroalkylamines .

General procedure :

-

Secondary amines (0.5 mmol) react with TFA (0.875 mmol) and phenylsilane (1 mmol) in tetrahydrofuran at 70°C for 2–4 hours.

-

Functional group tolerance includes esters, nitriles, and heterocycles .

Example reaction :

R2NH+CF3COOHPhSiH3,ΔR2NCH2CF3

Data table :

| Amine Type | Substrate | Product Yield |

|---|---|---|

| Secondary | Piperidine | 89% |

| Primary (three-component) | Benzylamine + benzaldehyde | 85% |

Tandem Friedel-Crafts Alkylation/Cyclization

TFA catalyzes the synthesis of flavylium derivatives from phenols and chalcones via a multi-step mechanism :

-

Friedel-Crafts alkylation

-

Dehydrative cyclization

-

Hydrogen transfer

Conditions : Refluxing TFA (72°C) for 4–12 hours.

Yield : 60–85% for 2-hydroxy-2-phenyl-2H-chromenes .

Hydrothermal Degradation of TFA

Under alkaline hydrothermal conditions (150–250°C, <30 MPa), TFA undergoes decarboxylation and defluorination :

CF3COOHΔ,NaOHCHF3+CO2F−+HCOO−+CO32−

Kinetic data :

| Temperature (°C) | Rate Constant (h⁻¹) |

|---|---|

| 150 | 0.05 |

| 250 | 0.35 |

科学研究应用

DLPLTFGGGTK (TFA) 在科学研究中有多种应用:

化学: 用作研究肽合成和纯化技术的模型肽.

生物学: 用于识别和定量帕博利珠单抗,这是一种用于癌症治疗的单克隆抗体.

医学: 用于临床前研究以了解基于肽的药物的药代动力学和药效学.

工业: 应用于基于肽的治疗剂和诊断工具的开发.

作用机制

DLPLTFGGGTK (TFA) 充当帕博利珠单抗识别的替代肽。 它模拟了帕博利珠单抗的结合特性,允许在各种分析中检测和定量它 . 该肽与特定的分子靶标相互作用,例如程序性细胞死亡蛋白 1 (PD-1) 受体,它是帕博利珠单抗的靶标 .

相似化合物的比较

类似化合物

DLPLTFGGGT-Lys13C6,15N2 (TFA): DLPLTFGGGTK (TFA) 的氘代标记版本,用于定量研究.

三氟乙酸 (TFA): 用于肽的裂解和纯化.

独特性

DLPLTFGGGTK (TFA) 的独特性在于其特定的序列及其作为帕博利珠单抗的替代肽的作用。 它具有高纯度和明确的结构,使其成为涉及帕博利珠单抗的研究应用的理想候选者 .

生物活性

Dlpltfgggtk (TFA) is a synthetic peptide that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This compound, often utilized as a surrogate peptide for the identification of pembrolizumab, plays a significant role in various biological processes, including anti-infection mechanisms and immunological responses. This article explores the biological activity of Dlpltfgggtk (TFA), supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Dlpltfgggtk is a peptide composed of a sequence of amino acids that confer specific biological functions. The trifluoroacetate (TFA) salt form is commonly used in research due to its stability and solubility properties.

The biological activity of Dlpltfgggtk (TFA) can be attributed to several mechanisms:

- Immunological Modulation : The peptide interacts with immune receptors, potentially enhancing immune responses against pathogens.

- Antimicrobial Activity : Preliminary studies suggest that Dlpltfgggtk may exhibit antibacterial properties, making it a candidate for further exploration in infection control.

- Cell Signaling Pathways : The peptide is involved in various signaling pathways such as JAK/STAT and MAPK/ERK, which are crucial for cellular responses to external stimuli.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of Dlpltfgggtk (TFA) against several bacterial strains. The results indicated that the peptide demonstrated significant inhibitory effects on bacterial growth, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 µg/mL |

| Escherichia coli | 10 µg/mL |

| Streptococcus pneumoniae | 7 µg/mL |

This data suggests that Dlpltfgggtk (TFA) could be developed as an antimicrobial agent.

Case Study 2: Immune Response Enhancement

In another research project, the ability of Dlpltfgggtk (TFA) to enhance T-cell activation was assessed. The study found that the peptide significantly increased the proliferation of CD4+ T-cells when co-cultured with antigen-presenting cells.

| Treatment Group | T-cell Proliferation (% Increase) |

|---|---|

| Control | 0% |

| Dlpltfgggtk (TFA) | 45% |

| Pembrolizumab | 60% |

These findings indicate that Dlpltfgggtk (TFA) may play a role in augmenting immune responses, similar to established therapies like pembrolizumab.

Biological Activity Summary

The biological activities of Dlpltfgggtk (TFA) encompass:

- Antimicrobial Properties : Effective against various bacterial strains.

- Immunomodulatory Effects : Enhances T-cell activation and proliferation.

- Potential Therapeutic Applications : Could serve as a basis for developing new antimicrobial agents or immunotherapies.

属性

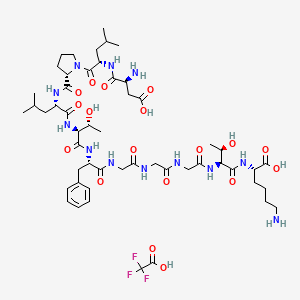

IUPAC Name |

(2S)-6-amino-2-[[(2S,3R)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H80N12O16.C2HF3O2/c1-26(2)19-33(57-46(73)36-16-12-18-62(36)49(76)35(20-27(3)4)59-43(70)31(52)22-40(68)69)45(72)61-42(29(6)64)48(75)58-34(21-30-13-8-7-9-14-30)44(71)55-24-38(66)53-23-37(65)54-25-39(67)60-41(28(5)63)47(74)56-32(50(77)78)15-10-11-17-51;3-2(4,5)1(6)7/h7-9,13-14,26-29,31-36,41-42,63-64H,10-12,15-25,51-52H2,1-6H3,(H,53,66)(H,54,65)(H,55,71)(H,56,74)(H,57,73)(H,58,75)(H,59,70)(H,60,67)(H,61,72)(H,68,69)(H,77,78);(H,6,7)/t28-,29-,31+,32+,33+,34+,35+,36+,41+,42+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVDKRLCFUHPJF-HRSWYPMTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)N)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H81F3N12O18 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1219.3 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。